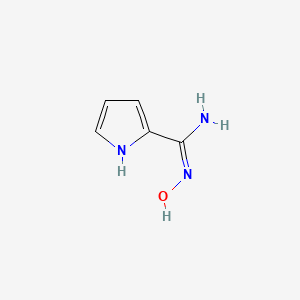
AC-Gly-trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-Gly-trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of glycine to the resin, followed by the coupling of N-acetylated tryptophan. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
AC-Gly-trp-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxyl radicals.
Reduction: Dithiothreitol (DTT) for disulfide bond reduction.
Substitution: Various acylating agents such as acetic anhydride for N-terminal acetylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Acylated peptides with modified termini.
Aplicaciones Científicas De Investigación
AC-Gly-trp-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of AC-Gly-trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through cation-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylglycine: A simpler analog lacking the tryptophan residue, used in biochemical research.
N-acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, used in studies of tryptophan metabolism.
Glycyl-L-tryptophan: Similar dipeptide without the acetyl group, used in peptide synthesis research.
Uniqueness
AC-Gly-trp-OH is unique due to the presence of both glycine and tryptophan residues, which confer distinct biochemical properties. The acetylation of the glycine residue enhances its stability and solubility, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-9(19)16-8-14(20)18-13(15(21)22)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H,16,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
Clave InChI |
JMAZYXIVZMESFH-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



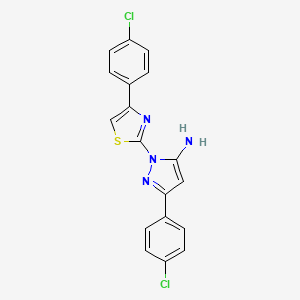

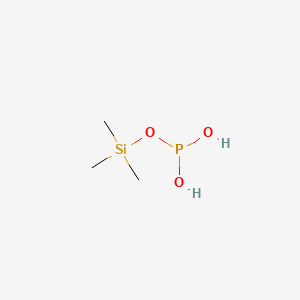
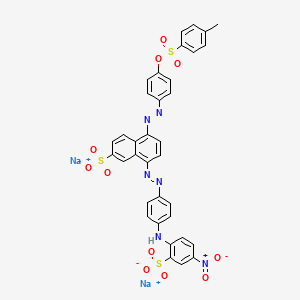
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
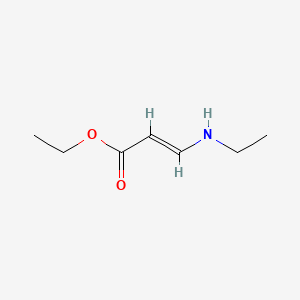

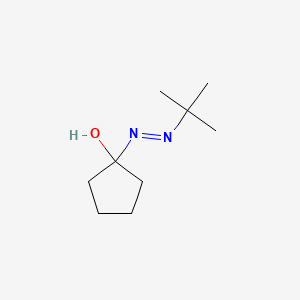
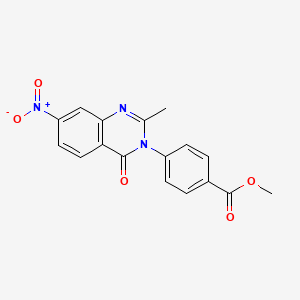


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
